BPR1K871
Description
Contextualizing BPR1K871 in the Landscape of Multi-Kinase Inhibitors for Disease
Multi-kinase inhibitors represent a class of therapeutic agents designed to target multiple protein kinases simultaneously. bohrium.com This approach is based on the understanding that various kinases are involved in complex signaling pathways that drive disease progression, particularly in cancer. By inhibiting multiple key kinases, multi-kinase inhibitors aim to achieve a more comprehensive blockade of these aberrant signals, potentially leading to enhanced therapeutic efficacy and overcoming resistance mechanisms associated with single-kinase inhibitors. This compound fits into this landscape as a compound designed to inhibit a spectrum of kinases relevant to cancer pathogenesis. nih.gov
Rationale for Kinase Targeting in Oncological Research
Protein kinases are critical regulators of cellular processes, including growth, differentiation, metabolism, and apoptosis. bohrium.commdpi.com In many cancers, kinases are dysregulated through mutations, amplifications, or overexpression, leading to uncontrolled cell proliferation, survival, and metastasis. bohrium.com Targeting these aberrant kinases with small molecule inhibitors has become a cornerstone of modern cancer therapy. bohrium.com The rationale for targeting kinases in oncology is rooted in their central role in driving oncogenic signaling, making them attractive therapeutic targets. bohrium.commdpi.com
Overview of this compound's Preclinical Research Trajectory
The preclinical research trajectory of this compound has involved rational design, synthesis, and extensive in vitro and in vivo evaluations to assess its potential as an anti-cancer agent. nih.govbohrium.com Initially developed as a quinazoline-based compound, this compound was identified through structure-activity relationship studies aimed at optimizing kinase inhibition profiles. nih.gov Preclinical studies have investigated its inhibitory activity against specific kinases, its anti-proliferative effects on cancer cell lines, and its efficacy in animal xenograft models. nih.govresearchgate.netnih.gov This research has positioned this compound as a preclinical development candidate for anti-cancer therapy. nih.govnih.govglpbio.com
Detailed Research Findings
This compound has been characterized as a potent dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Aurora kinases (AURKA and AURKB). nih.govacs.orgresearchgate.netarctomsci.com Enzymatic assays have determined its half-maximal inhibitory concentrations (IC50) for these kinases. This compound demonstrated IC50 values of 19 nM for FLT3, 22 nM for AURKA, and 13 nM for AURKB. nih.govacs.orgresearchgate.netarctomsci.com
Kinome profiling using KINOMEScan technology revealed that this compound inhibits a broader range of kinases. At a concentration of 1000 nM, this compound inhibited 77 out of 395 non-mutant kinases by 65% or more. nih.govacs.org This profiling supports its classification as a multi-kinase inhibitor. nih.gov Furthermore, this compound exhibited high affinity against clinically relevant FLT3 mutants, including FLT3-ITD, FLT3D835H, FLT3D835Y, FLT3K663Q, FLT3N841I, and FLT3R834Q, showing less than 5.2% control at 1000 nM. nih.gov
In vitro anti-proliferative studies have shown that this compound is potent against various cancer cell lines, particularly those derived from acute myeloid leukemia (AML). nih.govresearchgate.netnih.govglpbio.com It demonstrated potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells, both of which are FLT3-ITD mutation positive, with half-maximal effective concentrations (EC50) of approximately 5 nM. nih.govresearchgate.netnih.govglpbio.com this compound also showed anti-proliferative activity in other cancer cell lines, including COLO205 (colorectal) and Mia-PaCa2 (pancreatic), with EC50 values less than 100 nM. nih.gov
Mechanistic studies in MV4-11 cells using Western blot analysis indicated that this compound modulates its targets inside the cells. Treatment with this compound resulted in the inhibition of phosphorylation of FLT3 at residue Y591 and AURKA at residue T288, suggesting that its anti-proliferative activity is mediated through the modulation of FLT3 and AURK targets. nih.govresearchgate.net
In vivo efficacy studies were conducted in xenograft models. This compound demonstrated excellent in vivo efficacy in AML xenograft models (MOLM-13 and MV4-11) and solid tumor models (COLO205 and Mia-PaCa2) when administered intravenously at doses ranging from 3 to 20 mg/kg. nih.gov These studies supported its selection as a preclinical development candidate. nih.govresearchgate.netnih.gov
Enzymatic Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| FLT3 | 19 nih.govacs.orgresearchgate.netarctomsci.com |
| AURKA | 22 nih.govacs.orgresearchgate.netarctomsci.com |
| AURKB | 13 nih.govacs.orgresearchgate.netarctomsci.com |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | AML | FLT3-ITD Positive | ~5 nih.govresearchgate.netnih.govglpbio.com |
| MV4-11 | AML | FLT3-ITD Positive | ~5 nih.govresearchgate.netnih.govglpbio.com |
| COLO205 | Colorectal Carcinoma | Not specified in source | < 100 nih.gov |
| Mia-PaCa2 | Pancreatic Carcinoma | Not specified in source | < 100 nih.gov |
| U937 | AML | FLT3 Negative | Low micromolar researchgate.net |
| K562 | CML | FLT3 Negative | Low micromolar researchgate.net |
Kinase Inhibition Selectivity (at 1000 nM concentration)
| Kinase Type | % Control |
| AURKA | 0 nih.gov |
| AURKB | 0.2 nih.gov |
| AURKC | 3.3 nih.gov |
| FLT3 | 0.2 nih.gov |
| FLT3-ITD | < 5.2 nih.gov |
| FLT3D835H | < 5.2 nih.gov |
| FLT3D835Y | < 5.2 nih.gov |
| FLT3K663Q | < 5.2 nih.gov |
| FLT3N841I | < 5.2 nih.gov |
| FLT3R834Q | < 5.2 nih.gov |
| Other Kinases (77 out of 395 non-mutant) | ≥ 65% inhibition nih.govacs.org |
Properties
Molecular Formula |
C25H28ClN7O2S |
|---|---|
Molecular Weight |
526.056 |
Appearance |
Solid powder |
Synonyms |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origin of Product |
United States |
Molecular Mechanism of Action
Elucidation of Primary Kinase Targets
Research has identified FLT3, AURKA, and AURKB as primary targets of BPR1K871. Its inhibitory potency against these kinases has been quantified through in vitro enzymatic assays.
Specificity and Potency against Fms-like Tyrosine Kinase 3 (FLT3)
This compound demonstrates potent inhibitory activity against FLT3. In enzymatic assays, this compound has been reported to have an IC₅₀ value of 19 nM for FLT3 inhibition. nih.govacs.orgbohrium.comresearchgate.netmedchemexpress.comglpbio.comnih.govresearchgate.netglpbio.comoncotarget.com This potent inhibition of FLT3 is considered a significant contributor to its anti-proliferative effects, particularly in AML cell lines that express FLT3 mutations, such as MOLM-13 and MV4-11. nih.govbohrium.comresearchgate.netglpbio.comnih.govoncotarget.comresearchgate.net
Specificity and Potency against Aurora Kinase A (AURKA)
Aurora Kinase A is another key target inhibited by this compound. In enzymatic assays, the IC₅₀ value for AURKA inhibition by this compound is reported to be 22 nM. nih.govacs.orgbohrium.comresearchgate.netmedchemexpress.comglpbio.comnih.govresearchgate.netglpbio.comoncotarget.com AURKA plays a critical role in mitotic progression, and its inhibition can disrupt cell division.
Specificity and Potency against Aurora Kinase B (AURKB)
This compound also inhibits Aurora Kinase B. Enzymatic assay data indicates an IC₅₀ value of 13 nM for AURKB inhibition. nih.govacs.orgresearchgate.netresearchgate.net Inhibition of AURKB, another key regulator of mitosis, further contributes to the compound's impact on cell cycle control. Some studies also noted greater than 50% inhibition of AURKB at a concentration of 500 nM. nih.gov
The inhibitory potency of this compound against these primary kinase targets is summarized in the table below:
| Kinase | IC₅₀ (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Comprehensive Kinase Profiling and Selectivity Analysis
Beyond its primary targets, this compound has been subjected to comprehensive kinase profiling to assess its selectivity. Using technologies such as KINOMEScan, this compound was screened against a broad panel of kinases. At a concentration of 1000 nM (1 µM), this compound was found to inhibit 77 out of 395 non-mutant kinases by 65% or more. nih.govacs.orgresearchgate.net This profiling confirms that this compound acts as a multi-kinase inhibitor. Despite inhibiting multiple kinases, its most potent inhibition was observed against AURKA, AURKB, AURKC, and FLT3, with control values of 0%, 0.2%, 3.3%, and 0.2%, respectively, at 1000 nM concentration. nih.gov The compound is often described as a dual FLT3/AURKA inhibitor, highlighting its significant potency against these two kinases within its broader multi-kinase inhibitory profile. nih.govacs.orgbohrium.commedchemexpress.comglpbio.comnih.govglpbio.comoncotarget.com
Downstream Cellular Signaling Pathway Modulation
The inhibition of FLT3 and Aurora kinases by this compound leads to the modulation of downstream cellular signaling pathways that are regulated by these enzymes.
Impact on Target Kinase Phosphorylation (e.g., FLT3-Y591, AURKA-T288)
Cellular studies, particularly using Western blot analysis in MV4-11 cells, have demonstrated the impact of this compound on the phosphorylation status of its target kinases. This compound effectively inhibits the phosphorylation of FLT3 at tyrosine residue 591 (pFLT3 at Y591) and Aurora Kinase A at threonine residue 288 (pAURKA at T288). nih.govresearchgate.netresearchgate.net Complete inhibition of pFLT3 (Y591) was observed at a concentration of 2 nM, while complete inhibition of pAURKA (T288) was observed at a concentration of 100 nM. nih.govresearchgate.netresearchgate.net These findings indicate that this compound modulates the activity of FLT3 and AURKA within cells, correlating with its observed anti-proliferative activity. nih.govresearchgate.net Functional studies have also revealed the modulation of AURKA/B targets inside cells following treatment with this compound. bohrium.comnih.govoncotarget.comresearchgate.net
Effects on Cell Cycle Progression and Cellular Proliferation Pathways
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in AML cell lines such as MOLM-13 and MV4-11, which are positive for the FLT3-ITD mutation nih.govbohrium.comresearchgate.netnih.gov. The compound showed single-digit nanomolar EC50 values in these cell lines nih.govbohrium.comacs.orgnih.gov.
Functional studies, including DNA content analysis, have revealed that this compound modulates FLT3 and AURKA/B targets inside cells, which impacts cellular proliferation nih.govbohrium.com. Inhibition of Aurora kinases, which are involved in mitosis, can lead to cell cycle arrest and the formation of multinucleated cells researchgate.netdntb.gov.ua. Histologic analysis in tumor models treated with this compound (also referred to as DBPR114) showed reduced cell proliferation and induced apoptotic cell death and multinucleated cell formation researchgate.netdntb.gov.ua. Gene expression analysis in these studies indicated that this compound modulated genes primarily related to the G2/M checkpoint and mitotic spindle assembly researchgate.net.
While the cell cycle phase at the time of treatment with certain DNA-damaging agents may not predict the outcome, the proliferative history of the cell can influence the response, with highly proliferative cells potentially being more likely to arrest and slowly proliferating cells showing a higher probability of death nih.gov. The potent anti-proliferative activity of this compound in rapidly dividing cancer cells is consistent with its mechanism of inhibiting kinases essential for cell cycle progression and proliferation.
Comparative Mechanistic Analysis with Reference Kinase Inhibitors
This compound has been compared to other kinase inhibitors in terms of its anti-proliferative activity and kinase inhibition profile. In FLT3-expressing cell lines, this compound showed low nanomolar IC50 values, which were reported to be better than some standard inhibitors tested side-by-side, including VX680 and barasertib (B1683942) (AURK inhibitors), and multi-kinase inhibitors like linifanib, sorafenib, and PKC412 nih.gov.
Structure-activity relationship studies during the development of this compound explored modifications to the quinazoline (B50416) core to fine-tune FLT3 and AURKA inhibition. This led to the identification of compounds with selective AURKA inhibition, selective FLT3 inhibition, and dual FLT3/AURKA inhibition, with this compound falling into the dual inhibitor category nih.govnih.gov. For instance, compound 13 showed approximately 30-fold selectivity for FLT3 over AURKA, while compounds 5 and 7 showed approximately 100-fold selectivity for AURKA over FLT3 nih.govnih.gov. This compound, with similar levels of AURKA inhibition and enhanced FLT3 inhibition compared to a related compound (compound 9), showed significantly enhanced anti-proliferative activities in AML cell lines researchgate.net.
Compared to some other clinically relevant FLT3 inhibitors like midostaurin, crenolanib, gilteritinib, and quizartinib, this compound's multi-kinase profile is distinct. While these inhibitors primarily target FLT3, some also show activity against other kinases. For example, midostaurin, a pan-kinase inhibitor, engaged multiple targets including AURKA and AURKB in cell lines universiteitleiden.nl. Comparative analysis of VEGFR2 inhibitors, such as rivoceranib, axitinib, lenvatinib, sunitinib, and sorafenib, highlights the variability in selectivity among kinase inhibitors, where some exhibit broader activity against a panel of kinases elevartx.com. This compound's inhibition of multiple kinases, including FLT3 and Aurora kinases, positions it as a multi-targeted agent with a different profile compared to more selective inhibitors.
The development of dual FLT3/AURK inhibitors like this compound is considered a promising strategy for treating AML, particularly to overcome resistance mechanisms that can emerge with selective FLT3 inhibitors researchgate.net.
Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | EC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD positive | ~5 | nih.govbohrium.comacs.orgnih.gov |
| MV4-11 | FLT3-ITD positive | ~5 | nih.govbohrium.comacs.orgnih.gov |
| U937 | FLT3 negative | 8050 | nih.gov |
| K562 | FLT3 negative (CML-Bcr-Abl) | 2300 | nih.gov |
Inhibitory Activity of this compound Against Key Kinases (IC50 values)
| Kinase | IC50 (nM) | Reference |
| FLT3 | 19 | nih.govacs.orgresearchgate.netnih.gov |
| AURKA | 22 | nih.govacs.orgresearchgate.netnih.gov |
| AURKB | 13 | acs.orgresearchgate.netresearchgate.netresearchgate.net |
| AURKC | 3.3% control at 1000 nM | nih.gov |
| CSF1R | 19 | researchgate.netresearchgate.net |
Note: IC50 values can vary depending on the assay conditions.
Preclinical Pharmacological Activity in Cellular Models
In Vitro Anti-Proliferative Effects in Hematological Malignancy Cell Lines
BPR1K871 has shown potent anti-proliferative activity against various hematological malignancy cell lines, particularly those expressing FLT3. nih.govresearchgate.netresearchgate.netmedchemexpress.com
Acute Myeloid Leukemia (AML) Cell Line Responses (e.g., MOLM-13, MV4-11)
This compound exhibits potent anti-proliferative activities in AML cell lines such as MOLM-13 and MV4-11, with reported EC50 values around 5 nM. nih.govbohrium.comacs.orgresearchgate.netresearchgate.netoncotarget.comresearchgate.netmedchemexpress.com These cell lines are characterized by the presence of the FLT3-ITD mutation. nih.govresearchgate.net
Investigation in FLT3-Mutated versus Wild-Type AML Cell Lines
Studies indicate that this compound demonstrates low nanomolar EC50 values in FLT3-expressing cell lines, including those with FLT3-ITD mutations like MOLM-13 and MV4-11, and the RS4-11 cell line which has wild-type FLT3. nih.gov In contrast, the anti-proliferative activity of this compound is significantly lower, in the low micromolar range, in leukemia cell lines that are negative for FLT3 expression, such as U937 and K562. nih.govresearchgate.netoncotarget.com This suggests that the anti-proliferative effect of this compound is, at least in part, mediated through its activity against FLT3. nih.govresearchgate.net
Below is a table summarizing the anti-proliferative activity (EC50 values) of this compound in various leukemia cell lines:
| Cell Line | Disease Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | AML | FLT3-ITD mutated | ~5 nih.govbohrium.comacs.orgresearchgate.netresearchgate.netoncotarget.comresearchgate.netmedchemexpress.com |
| MV4-11 | AML | FLT3-ITD mutated | ~5 nih.govbohrium.comacs.orgresearchgate.netresearchgate.netoncotarget.comresearchgate.netmedchemexpress.com |
| RS4-11 | ALL | FLT3 wild-type | Low nanomolar nih.gov |
| U937 | AML | FLT3 negative | 8050 nih.govoncotarget.com |
| K562 | CML (Bcr-Abl positive) | FLT3 negative | 2300 nih.govoncotarget.com |
Note: EC50 values for U937 and K562 are significantly higher, indicating lower potency compared to FLT3-expressing lines. nih.govoncotarget.com
Evaluation in Other Leukemia Cell Lines (e.g., U937, RS4-11, K562)
Beyond FLT3-mutated AML lines, this compound's activity has been assessed in other leukemia cell lines. As noted, in FLT3-negative lines like U937 (an AML cell line) and K562 (a CML cell line expressing Bcr-Abl), this compound shows anti-proliferative activity in the micromolar range. nih.govoncotarget.com The RS4-11 cell line, an ALL cell line with wild-type FLT3, also showed sensitivity to this compound in the low nanomolar range. nih.gov
In Vitro Anti-Proliferative Activities in Solid Tumor Cell Lines (e.g., COLO205, Mia-PaCa2)
In addition to its effects on hematological malignancies, this compound has demonstrated potent anti-proliferative activities in certain solid tumor cell lines. Specifically, this compound inhibited the growth of COLO205 (colorectal adenocarcinoma) and Mia-PaCa2 (pancreatic carcinoma) cell lines potently, with EC50 values reported to be less than 100 nM. nih.govbohrium.comresearchgate.netoncotarget.comresearchgate.net
Cell-Based Functional Assays for Target Engagement
To understand the mechanism of action of this compound at the cellular level, functional assays such as Western blot analysis have been conducted to assess target engagement. nih.govresearchgate.netacs.orgresearchgate.netoncotarget.comresearchgate.netoncotarget.com
Western Blot Analysis for Cellular Target Phosphorylation Modulation
Western blot analysis in MV4-11 cells has been used to investigate the effect of this compound on the phosphorylation of its key targets, FLT3 and AURKA. nih.govresearchgate.netresearchgate.netoncotarget.com Treatment of MV4-11 cells with this compound resulted in the complete inhibition of phospho-FLT3 (at residue Y591) at a concentration of 2 nM. nih.govresearchgate.netresearchgate.netoncotarget.com Furthermore, this compound completely inhibited the formation of phospho-AURKA (at residue T288) at a concentration of 100 nM in MV4-11 cells. nih.govresearchgate.netresearchgate.netoncotarget.com These findings suggest that the observed anti-proliferative activity of this compound is due to its modulation of FLT3 and AURKA phosphorylation within the cells. nih.govresearchgate.netresearchgate.netoncotarget.com Western blot analysis in HCT-116 cells also showed that this compound inhibited phospho AURKA (Thr288), AURKB (Thr232), AURKC (Thr198), and phospho histone H3 (Ser10) in a dose-dependent manner, further supporting its activity against Aurora kinases. oncotarget.com
Below is a summary of the Western blot findings in MV4-11 cells:
| Target Phosphorylation | Residue | This compound Concentration for Complete Inhibition |
| Phospho-FLT3 | Y591 | 2 nM nih.govresearchgate.netresearchgate.netoncotarget.com |
| Phospho-AURKA | T288 | 100 nM nih.govresearchgate.netresearchgate.netoncotarget.com |
DNA Content Analysis for Cell Cycle Distribution Alterations
Preclinical investigations into the pharmacological activity of this compound have included the assessment of its effects on cell cycle distribution in various cellular models. Functional studies utilizing DNA content analysis, alongside Western blot analysis, have been conducted in cell lines such as MV4-11 and HCT-116 to elucidate the cellular mechanisms underlying this compound's anti-proliferative effects. researchgate.netnih.govbohrium.comnih.govacs.orgoncotarget.com
These analyses revealed modulation of key targets, specifically FLT3 and AURKA/B, within the treated cells. researchgate.netnih.govbohrium.comnih.govacs.orgoncotarget.com AURKA and AURKB are serine/threonine kinases known to play essential roles in regulating various stages of mitosis, the process of cell division. researchgate.netacs.orgresearchgate.net FLT3 is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of hematopoietic cells. acs.orgresearchgate.net
Preclinical Pharmacological Activity in in Vivo Disease Models
Efficacy Studies in Xenograft Models of Hematological Malignancies (e.g., AML Xenografts)
Preclinical evaluation of BPR1K871 has included efficacy studies in xenograft models of acute myeloid leukemia (AML). bohrium.comnih.govresearchgate.netnih.govoncotarget.com this compound demonstrated potent anti-proliferative activities in AML cell lines such as MOLM-13 and MV4-11, which are positive for the FLT3-ITD mutation, with EC50 values around 5 nM. bohrium.comnih.govnih.govoncotarget.com
In vivo studies using human AML xenograft nude mice models, specifically MOLM-13 and MV4-11 xenografts, showed that this compound inhibited tumor growth. nih.govresearchgate.netresearchgate.net Intravenous administration of this compound at doses of 1, 3, or 10 mg/kg demonstrated significant inhibition of tumor growth in both MOLM-13 and MV4-11 xenograft models (p < 0.05). researchgate.netresearchgate.net Treatment regimens involved drug administration on days 1-5 for all groups and additionally on days 8-12 for the 1 and 3 mg/kg groups. researchgate.netresearchgate.net
The observed in vivo efficacy in these AML models contributed to the selection of this compound as a preclinical development candidate for anti-cancer therapy. bohrium.comnih.govresearchgate.netnih.govoncotarget.com
| Xenograft Model | Cell Line | Dosing Regimen (iv) | Observed Efficacy | Statistical Significance |
|---|---|---|---|---|
| Human AML Xenograft (Nude Mice) | MOLM-13 | 1, 3, or 10 mg/kg on days 1-5 (all groups) and 8-12 (1 & 3 mg/kg groups) | Inhibited tumor growth | p < 0.05 |
| Human AML Xenograft (Nude Mice) | MV4-11 | 1, 3, or 10 mg/kg on days 1-5 and 8-12 | Inhibited tumor growth | p < 0.05 |
Efficacy Studies in Xenograft Models of Solid Tumors (e.g., Colorectal, Pancreatic Xenografts)
Beyond hematological malignancies, this compound has also been evaluated for its in vivo efficacy in solid tumor models. bohrium.comnih.govresearchgate.netnih.govoncotarget.com Preclinical studies included xenograft models of colorectal cancer (COLO205) and pancreatic cancer (Mia-PaCa2). bohrium.comnih.govresearchgate.netnih.govoncotarget.com
In addition to its activity in AML cell lines, this compound demonstrated potent inhibition of COLO205 and Mia-PaCa2 cell lines in vitro, with EC50 values below 100 nM. nih.gov More importantly, this compound exhibited excellent in vivo efficacy in both colorectal COLO205 and pancreatic Mia-PaCa2 xenograft models. nih.govresearchgate.netresearchgate.net Efficacy was observed at doses ranging from 3 to 20 mg/kg via intravenous administration. nih.gov
The positive results in these solid tumor xenograft models further supported the selection of this compound as a preclinical development candidate. bohrium.comnih.govresearchgate.netnih.govoncotarget.com
| Xenograft Model | Cell Line | Dosing Route | Dosing Range (mg/kg) | Observed Efficacy |
|---|---|---|---|---|
| Colorectal Xenograft | COLO205 | intravenous | 3-20 | Excellent in vivo efficacy |
| Pancreatic Xenograft | Mia-PaCa2 | intravenous | 3-20 | Excellent in vivo efficacy |
Analysis of Target Modulation and Pathway Perturbation within In Vivo Systems
Analysis of target modulation and pathway perturbation is crucial to understanding the mechanism by which this compound exerts its antitumor effects in vivo. This compound has been identified as a multi-kinase inhibitor. bohrium.comnih.govnih.govoncotarget.comshlmai.net In vitro studies revealed that this compound potently inhibits Aurora kinases A (AURKA), B (AURKB), and C (AURKC), as well as FLT3. nih.govacs.orgresearchgate.net Specifically, IC50 values were reported as 19 nM for FLT3 and 22 nM for AURKA, and 13 nM for AURKB. nih.govacs.orgresearchgate.net
Functional studies, including Western blot and DNA content analysis in cell lines such as MV4-11 and HCT-116, demonstrated target modulation of FLT3 and AURKA/B within the cells. bohrium.comnih.govnih.govoncotarget.com This indicates that this compound is capable of engaging its intended kinase targets in a cellular context.
While the provided search results primarily detail in vitro target modulation and the in vivo efficacy in xenograft models, they establish that this compound functions as a multi-kinase inhibitor targeting key pathways involved in cancer cell proliferation and survival, such as those mediated by FLT3 and Aurora kinases. bohrium.comnih.govacs.orgnih.govoncotarget.comresearchgate.net The observed tumor growth inhibition in xenograft models is a direct consequence of this target modulation and the resulting perturbation of downstream signaling pathways essential for tumor maintenance and progression. bohrium.comnih.govresearchgate.netnih.govoncotarget.com
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design Principles for Quinazoline-Based Kinase Inhibitors
The design of quinazoline-based kinase inhibitors like BPR1K871 often leverages the ability of the quinazoline (B50416) core to interact with the hinge region of the kinase active site through hydrogen bonding nih.govfrontiersin.org.
Rational Design and Lead Compound Derivation Strategies
The development of this compound originated from previously reported furanopyrimidine lead compounds nih.govnih.govresearchgate.net. A rational design approach led to the synthesis of a quinazoline core-based lead compound, which demonstrated improved in vitro activity and pharmacokinetic properties compared to the initial furanopyrimidine series nih.govresearchgate.net. This strategic shift to the quinazoline scaffold was a key step in the lead optimization process nih.govnih.govresearchgate.net. Structure-based design, potentially guided by homology models of kinases like FLT3, played a role in exploring modifications, particularly on the urea (B33335) side chain nih.gov.
Scaffold Hopping Approaches for Novel Structural Templates
While the primary strategy for this compound involved optimizing a quinazoline lead derived from a furanopyrimidine, scaffold hopping is a general principle in kinase inhibitor design where a core structure is replaced with a different chemical scaffold while retaining similar biological activity mdpi.com. This approach aims to discover novel structural templates with potentially improved properties. In the context of quinazoline inhibitors, scaffold hopping might involve replacing the quinazoline with other nitrogen-containing heterocycles capable of engaging in similar interactions within the kinase active site frontiersin.org.
Bioisosteric Replacement Strategies in Lead Optimization
Bioisosteric replacement involves substituting a part of a molecule with a different group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles frontiersin.org. Although specific bioisosteric replacements in the direct lineage of this compound's quinazoline core are not detailed in the provided text, this is a common strategy in optimizing lead compounds. For quinazoline-based inhibitors, bioisosteric replacements could involve modifying substituents on the quinazoline ring or the attached side chains to fine-tune interactions with the kinase binding site frontiersin.org.
Detailed Structure-Activity Relationship (SAR) Exploration
Extensive SAR studies were conducted on the quinazoline series to optimize kinase inhibitory activity, leading to the identification of this compound as a potent dual FLT3/AURKA inhibitor nih.govnih.govresearchgate.net. These studies involved systematic modifications of different parts of the molecule.
Substituent Effects on the Quinazoline Core at Key Positions (e.g., 6- and 7-positions)
SAR exploration involved retaining a solubilizing group, specifically an N,N-dimethyl containing group, at the 7-position of the quinazoline ring in the series that led to this compound nih.gov. The presence of bulky substituents at the 6 or 7 positions of the quinazoline moiety has been reported to increase potency in some quinazoline-based anticancer agents targeting tyrosine kinases mdpi.com. While the specific SAR for substitutions at the 6-position in the this compound series is not explicitly detailed in the provided text, the importance of the 7-position substituent for solubility was noted nih.gov.
Modifications of the Urea Side Chain and Terminal Phenyl Ring
Modifications to the urea side chain and the terminal phenyl ring attached to the 4-position of the quinazoline core were critical in tuning the kinase selectivity and potency nih.govresearchgate.net. A variety of urea side chain modifications were explored, potentially guided by structure-based design using a FLT3 homology model nih.gov. SAR investigations specifically focused on substitutions on the terminal phenyl ring of the urea side chain nih.govresearchgate.net. These modifications allowed for the fine-tuning of inhibition profiles, resulting in compounds with AURKA selectivity, FLT3 selectivity, and the desired dual FLT3/AURKA selectivity observed in this compound nih.govresearchgate.net. For example, the presence of an additional ortho-methoxy group on the phenyl ring in a related compound (compound 13) resulted in the loss of a critical pi-pi interaction with AURKA, leading to FLT3 selectivity, highlighting the importance of these modifications for selective inhibition researchgate.net.
The detailed SAR exploration led to compounds with varying degrees of selectivity and potency against FLT3 and AURKA. The table below illustrates the enzymatic activity of the quinazoline lead compound and key derivatives, including this compound.
| Compound | FLT3 IC₅₀ (nM) | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | FLT3/AURKA Selectivity |
| Lead 4 | 127 | 5 | Not specified | AURKA selective |
| Compound 5 | >1000 | Potent | Not specified | AURKA selective (~100x) |
| Compound 7 | >1000 | Potent | Not specified | AURKA selective (~100x) |
| Compound 13 | 30 | >1000 | Not specified | FLT3 selective (~30x) |
| This compound | 19 | 22 | 13 | Dual FLT3/AURKA |
This compound was identified as a potent dual inhibitor of AURKA (IC₅₀ = 22 nM), AURKB (IC₅₀ = 13 nM), and FLT3 (IC₅₀ = 19 nM) nih.govnih.govacs.org. It also demonstrated potent cellular activities in AML cell lines (MOLM-13 and MV4-11) with EC₅₀ values around 5 nM nih.govnih.govresearchgate.net. Kinase profiling revealed that this compound inhibits a notable number of other kinases as well nih.govresearchgate.net.
Strategies for Tuning Kinase Selectivity (e.g., AURKA-selective, FLT3-selective, dual-selective agents)
Structure-activity relationship (SAR) studies played a crucial role in fine-tuning the kinase selectivity of compounds based on a quinazoline core structure. nih.govbohrium.comnih.govresearchgate.net Starting from a lead compound (identified as compound 4 in some studies) that showed dual FLT3/AURKA inhibition, detailed SAR exploration allowed for the development of agents with differing selectivity profiles. nih.govbohrium.comnih.govresearchgate.net
AURKA-selective agents: Compounds were identified that demonstrated significant selectivity for AURKA, exhibiting approximately 100-fold greater potency against AURKA compared to FLT3. nih.govbohrium.comnih.govresearchgate.net These are exemplified by compounds referred to as 5 and 7 in the research. nih.govbohrium.comnih.govresearchgate.net
FLT3-selective agents: Conversely, other structural modifications led to compounds with enhanced selectivity for FLT3, showing around 30-fold selectivity over AURKA. nih.govbohrium.comnih.govresearchgate.net Compound 13 is noted as the most selective FLT3 inhibitor within this series. nih.govbohrium.comnih.govresearchgate.net
Dual-selective agents: this compound itself was developed as a potent dual FLT3/AURKA inhibitor. nih.govbohrium.comnih.govacs.orgresearchgate.netglpbio.commedchemexpress.com It exhibits comparable inhibitory potency against both kinases, with reported IC₅₀ values of 19 nM for FLT3 and 22 nM for AURKA. nih.govbohrium.comnih.govacs.orgresearchgate.netresearchgate.netmedchemexpress.com this compound also shows potent inhibition of AURKB with an IC₅₀ of 13 nM. nih.govacs.orgresearchgate.net
These distinct selectivity profiles were achieved through systematic modifications of the quinazoline core and its attached side chains, guided by SAR data and computational modeling studies. nih.govbohrium.comnih.govresearchgate.net
Insights from Structure-Activity Data Correlating Chemical Features with Biological Activities
Detailed SAR studies provided key insights into how specific chemical features of the quinazoline-based compounds influenced their biological activities, particularly their kinase inhibition profiles and anti-proliferative effects. nih.govbohrium.comnih.govresearchgate.netmdpi.com
The introduction of an ionizable amino solubilizing group linked by a three-carbon atom linker to the 7-position of the quinazoline ring was found to be important for potent dual FLT3/AURKA inhibition, as seen in this compound. nih.govresearchgate.net Further SAR exploration involved modifying the phenyl ring of the urea side chain attached to the 4-position of the quinazoline core. nih.govresearchgate.net Studies investigating substitutions on this terminal phenyl ring (e.g., compounds 11–14) helped to understand their impact on kinase inhibition. nih.govresearchgate.net
Specific structural changes allowed for the fine-tuning of selectivity. For instance, the presence of an additional ortho-methoxy group in compound 13, compared to this compound, resulted in the loss of a critical π-π interaction in the AURKA co-crystal structure, contributing to its FLT3 selectivity. researchgate.net
The anti-proliferative activity of these compounds in cancer cell lines, particularly AML cell lines like MOLM-13 and MV4-11 (which are FLT3-ITD mutation positive), was correlated with their ability to inhibit FLT3 and AURKA. nih.govbohrium.comnih.govresearchgate.net this compound demonstrated potent anti-proliferative activities in these cell lines with EC₅₀ values of approximately 5 nM. nih.govbohrium.comnih.govresearchgate.net
Property-Driven Optimization Strategies for Enhanced Biological Performance
Initial lead compounds, such as the furanopyrimidine lead (compound 3), faced limitations including lower in vitro activity and poor in vivo pharmacokinetics. nih.gov The shift to a quinazoline core (lead 4) resulted in improved physicochemical properties alongside dual FLT3/AURKA inhibition. nih.govbohrium.comnih.govresearchgate.net
Although this compound was identified as a potent multi-kinase inhibitor selected for preclinical development, its poor oral bioavailability necessitated intravenous administration in some studies. semanticscholar.org Subsequent research, building upon the architecture of this compound, utilized property-driven optimization to discover new compounds with improved properties, such as enhanced oral bioavailability and altered kinase selectivity profiles (e.g., selective CSF1R inhibitors with diminished AURKA/B activity or selective TRK inhibitors). semanticscholar.orgdrugbank.comresearchgate.netbohrium.comnih.gov These optimization efforts involved analyzing the scaffold, linker, and terminal moieties of the molecule to influence properties like pharmacokinetics and selectivity. semanticscholar.org Shortening flexible side chains, for instance, was explored to potentially improve selectivity. semanticscholar.org
Computational Chemistry and Molecular Modeling
Ligand-Protein Docking Studies for Binding Mode Prediction
Molecular docking studies are a fundamental computational technique used to predict the preferred orientation and binding pose of a small molecule ligand within the active site of a target protein. For BPR1K871, docking simulations have been crucial in elucidating its potential interactions with both FLT3 and AURKA. nih.govresearchgate.net
Modeling Binding to FLT3 Kinase (e.g., Homology Models)
Given the availability of structural data for related kinases, homology modeling has been employed to generate models of FLT3 kinase for docking studies. nih.govresearchgate.net Docking this compound into a homology model of FLT3 has provided insights into how the compound is accommodated within the FLT3 active site. These studies suggest that the terminal phenyl ring of the thiazole (B1198619) urea (B33335) side chain of this compound forms crucial π-π stacking interactions with the phenyl ring of Phe621 in the FLT3 back pocket. researchgate.net
Modeling Binding to Aurora Kinase A (e.g., Co-crystal Structures, PDB ID: 4JBO)
For Aurora Kinase A, co-crystal structures, such as the one with PDB ID: 4JBO, have been utilized for docking studies. nih.govresearchgate.netresearchgate.net Docking of this compound into the AURKA co-crystal structure (PDB ID: 4JBO) has revealed its binding orientation within the AURKA active site. researchgate.net These studies indicate that this compound is able to maintain a critical π-π interaction with Phe144 in the AURKA back pocket. researchgate.net This interaction is notably affected in closely related compounds, influencing their selectivity profiles. nih.govresearchgate.net
Analysis of Key Binding Interactions and Ligand-Receptor Recognition
Analysis of the docking poses of this compound in complex with FLT3 and AURKA has highlighted key interactions that contribute to its binding affinity and dual inhibitory activity. These interactions typically include hydrogen bonding, hydrophobic contacts, and π-π stacking interactions. nih.govresearchgate.net
In the FLT3 binding site, in addition to the π-π interaction with Phe621, the 7-position side chain of this compound has been shown to form hydrophobic contacts with residues such as Cys695, Tyr696, and Gly697. nih.gov These hydrophobic interactions, along with hydrogen bonds, contribute significantly to the enhanced FLT3 inhibition observed with this compound. nih.gov
In the AURKA binding site, the maintenance of the π-π interaction with Phe144 is a critical factor for this compound's activity against this kinase. researchgate.net The differential ability of this compound and closely related analogs to establish or lose this interaction in the smaller AURKA back pocket compared to FLT3 helps explain their observed selectivity profiles. nih.govresearchgate.net
Computational studies comparing this compound with analogs have demonstrated how subtle structural differences can impact these key interactions and consequently alter kinase selectivity. For instance, the presence of an additional ortho-methoxy group in a related compound (compound 13) leads to the loss of the critical π-π interaction with Phe144 in AURKA, rendering it more selective for FLT3. nih.govresearchgate.netresearchgate.net
Applications of Computational Methods in Computer-Guided Drug Design and Virtual Screening
Computational methods, including docking, molecular dynamics simulations, and free energy calculations, are integral components of computer-guided drug design (CGDD) and virtual screening workflows. researchgate.nettandfonline.comresearchgate.netoncotarget.com These approaches enable the efficient exploration of large chemical spaces to identify potential drug candidates and optimize their properties. researchgate.nettandfonline.comresearchgate.net
In the context of this compound, computational approaches were explicitly utilized in its discovery and optimization. nih.govresearchgate.netresearchgate.net Computer-guided drug design was employed to facilitate the identification of dual FLT3-Aurora A inhibitors. researchgate.net This involved selecting a starting point, screening virtual molecules, and prioritizing compounds based on favorable binding energy predictions. researchgate.net
Virtual screening allows for the rapid assessment of vast libraries of compounds against a target protein computationally, filtering down to a smaller subset of promising candidates for experimental testing. researchgate.nettandfonline.combohrium.com While the direct application of virtual screening leading to this compound is not detailed in the search results, CGDD approaches, which often incorporate virtual screening principles, were part of the research that led to this compound. researchgate.netresearchgate.net
Synthetic Methodologies and Process Chemistry Research
Original Medicinal Chemistry Synthesis Routes and Challenges
The initial medicinal chemistry synthetic strategy for BPR1K871 (referred to as route A) consisted of seven steps, starting from commercially available 2-amino-4-fluorobenzoic acid acs.orgresearchgate.net. This route was designed to produce milligram quantities of the compound for in vitro and in vivo assessments acs.org.
However, this route encountered several issues during scale-up attempts, including:
Formation of inseparable impurities, particularly in the chlorination step acs.orgresearchgate.net.
Use of hazardous reagents, such as NaH/DMF acs.orgresearchgate.net.
Requirement for laborious column chromatography steps for product purification acs.orgresearchgate.net.
These drawbacks made route A unsuitable for the multigram scale-up synthesis necessary for preclinical investigations acs.org. The variable yields, especially in the chlorination and SNAr steps, and the final dimethyl amination step, were significant limitations acs.org. The reliance on column chromatography also posed challenges for large-scale manufacturing acs.orgresearchgate.net.
Development of Robust and Scalable Synthetic Procedures
To overcome the limitations of the medicinal chemistry route, a step-by-step approach was implemented to develop more robust and scalable synthetic procedures acs.orgresearchgate.net. This involved exploring and optimizing alternative routes (Routes B1, B2, and B3) on gram and ultimately kilogram scales acs.orgresearchgate.net. The goal was to develop a practical and scalable procedure suitable for producing multikilogram quantities of this compound for preclinical and clinical testing acs.org.
The final optimized synthetic route, B3, represents a significant improvement over the original route A researchgate.net. It is one step shorter and eliminates the need for column chromatography purification steps researchgate.net. Additionally, it avoids the use of hazardous reagents like NaH/DMF in the alkylation step researchgate.net.
Optimization of Reaction Conditions and Reagents for Efficiency and Purity
Optimization efforts focused on individual steps within the new synthetic routes to improve efficiency and purity acs.org. For instance, the synthesis of the quinazolinone intermediate was optimized by studying different reaction conditions and solvents acs.orgresearchgate.net. Condensation of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297) in EtOH under reflux conditions was found to provide high yields (>90%) of the desired quinazolinone product, which precipitated out, facilitating easy isolation researchgate.net.
A critical step that required significant optimization was the chlorination reaction acs.org. The original method using thionyl chloride required a large excess (20–30 equivalents) and led to the formation of impurities, complicating purification acs.org. Switching to phosphoryl trichloride (B1173362) (POCl₃) as the chlorinating agent in acetonitrile (B52724) was found to be a suitable alternative, decreasing the amount of reagent needed and minimizing impurity formation, thus simplifying the purification process acs.orgresearchgate.netthieme-connect.com.
Strategies for Improved Yield and Minimized Impurity Formation
Several strategies were employed to improve yields and minimize impurity formation in the optimized routes. These included:
Optimization of reaction conditions, such as solvent and temperature, as demonstrated in the quinazolinone synthesis acs.orgresearchgate.net.
Selection of alternative reagents, like using POCl₃ instead of SOCl₂ for chlorination, to reduce unwanted side reactions and impurities acs.orgresearchgate.netthieme-connect.com.
Implementation of continuous extraction in certain steps to improve product isolation efficiency acs.orgresearchgate.net.
Telescoping reaction sequences where possible to avoid isolation and purification of unstable intermediates acs.orgresearchgate.net. For example, the chloro intermediate was directly reacted with the thiazole (B1198619) intermediate without purification acs.org.
Controlling the purity of starting materials and intermediates through techniques like recrystallization acs.org.
The optimized route B3 incorporated features such as liquid-liquid continuous extraction and the use of POCl₃ to minimize impurities in the chlorination step, contributing to improved yield and purity acs.orgresearchgate.net.
Large-Scale Manufacturing Approaches for Preclinical Compound Supply
Key aspects of the large-scale approach in route B3 included the use of solid intermediates that could be isolated in high purity through centrifugation or recrystallization, avoiding the need for column chromatography thieme-connect.com.
While the kilogram-scale synthesis using route B3 was successful, some areas for further process development were identified to potentially improve yield, such as optimizing the continuous extraction process acs.org.
Exploration of Innovative Synthetic Transformations and Key Intermediate Preparations
The development of the optimized synthetic routes involved the exploration of different synthetic transformations and the efficient preparation of key intermediates acs.org. The retrosynthetic analysis of this compound suggested assembling the molecule via a urea (B33335) linkage between a key amino intermediate and 3-chlorophenyl isocyanate acs.org. The amino intermediate could be obtained from a quinazoline (B50416) precursor through chlorination followed by SNAr reaction with a thiazole intermediate acs.org.
The preparation of the quinazolinone intermediate was a crucial initial step that was optimized acs.orgresearchgate.net. The development of a telescoped synthesis for the Boc-protected amino-thiazole intermediate from the quinazoline precursor, involving chlorination and SNAr reaction, was a key aspect of the improved route acs.orgresearchgate.net. The selection of POCl₃ and optimization of reaction conditions were critical for the efficient and clean execution of the chlorination step on scale acs.orgresearchgate.netthieme-connect.com.
Future Directions and Advanced Research Avenues
Exploration of BPR1K871 as a Basis for Novel Multi-Targeted Agents Beyond Current Kinase Profiles
While this compound is recognized for its potent inhibition of AURKA, AURKB, and FLT3, kinome-wide profiling has indicated its activity against a wider spectrum of kinases. A study using KINOMEScan technology at a concentration of 1000 nM revealed that this compound inhibited 77 out of 395 non-mutant kinases by 65% or more nih.govoncotarget.comacs.org. This broad activity suggests the potential for this compound to serve as a scaffold for the development of novel multi-targeted agents with inhibitory profiles tailored to specific cancer types or resistance mechanisms.
Future research could focus on:
Comprehensive Kinase Profiling: Deeper and more extensive kinome profiling across a range of concentrations to fully delineate all kinases inhibited by this compound and their respective potencies.
Structure-Activity Relationship (SAR) Studies: Detailed SAR investigations to understand how modifications to the this compound structure influence its activity against different kinases. This could involve synthesizing analogs with targeted structural changes to enhance or reduce activity against specific kinases identified in broader screens.
Identification of Novel Therapeutic Targets: Based on comprehensive kinome profiling and SAR studies, identifying novel kinase targets or combinations of targets beyond AURKA, AURKB, and FLT3 that are critical in specific cancer contexts and effectively inhibited by this compound or its derivatives.
Rational Design of Next-Generation Inhibitors: Utilizing the insights gained from kinome profiling and SAR to rationally design and synthesize next-generation multi-targeted inhibitors based on the this compound scaffold, aimed at simultaneously modulating multiple key pathways involved in cancer proliferation, survival, and resistance.
The multi-kinase inhibition potential of this compound is illustrated by its activity against AURKA, AURKB, and FLT3:
| Kinase Target | IC₅₀ (nM) |
| AURKA | 22 |
| AURKB | 13 |
| FLT3 | 19 |
Data Source: researchgate.netnih.govnih.govbohrium.comoncotarget.comresearchgate.netacs.orgresearchgate.net
Investigation of Potential Acquired Resistance Mechanisms and Strategies to Circumvent Them
The emergence of acquired resistance is a significant challenge in targeted cancer therapy, including treatments targeting FLT3 nih.govoncotarget.com. Given that this compound inhibits FLT3 and Aurora kinases, understanding potential resistance mechanisms to this compound is crucial for its long-term clinical application. Targeting both FLT3-dependent and independent pathways has been suggested as a strategy to overcome acquired resistance to selective FLT3 inhibitors nih.govoncotarget.com.
Future research avenues include:
In Vitro Resistance Modeling: Developing cell line models with acquired resistance to this compound through prolonged exposure in laboratory settings.
Molecular Characterization of Resistant Models: Employing advanced molecular techniques such as genomics, transcriptomics, and proteomics to identify the genetic alterations, altered gene expression patterns, or protein changes that confer resistance in these models. This could involve identifying bypass signaling pathways or target mutations.
Investigation of Bypass Signaling: Studying how cancer cells might activate alternative signaling pathways (bypass mechanisms) to maintain growth and survival despite this compound-mediated inhibition of its primary targets google.com.
Development of Circumvention Strategies: Based on the identified resistance mechanisms, developing strategies to circumvent resistance. This could involve designing modified this compound analogs active against resistant clones or exploring rational drug combinations oncotarget.comgoogle.com.
Integration with Advanced Biological Techniques for Deeper Mechanistic Understanding
Advanced biological techniques are essential for a comprehensive understanding of how this compound exerts its effects at the cellular and molecular levels. Functional studies utilizing techniques such as Western blotting and DNA content analysis have already provided insights into this compound's mechanism, showing modulation of FLT3 and AURKA/B targets and inducing apoptosis and cell cycle arrest researchgate.netnih.govnih.govbohrium.comresearchgate.net. mRNA sequencing has also been employed researchgate.net.
Future research should integrate a wider array of advanced techniques:
Multiomics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of cellular responses to this compound treatment. This can help identify affected pathways beyond the directly inhibited kinases.
Structural Biology: Utilizing techniques like X-ray crystallography or cryo-EM to determine the co-crystal structures of this compound bound to its target kinases. This provides detailed insights into the binding mode and interactions, which can inform the design of improved inhibitors or analogs active against resistant mutations researchgate.net.
High-Throughput Screening: Implementing high-throughput screening approaches, such as functional genomic screens (e.g., CRISPR-Cas9 screening), to identify genes or pathways whose modulation influences sensitivity or resistance to this compound.
Live-Cell Imaging: Employing advanced live-cell imaging techniques to visualize the dynamic effects of this compound on cellular processes like mitosis, apoptosis, and intracellular signaling in real-time.
Preclinical Rationale for Combination Therapies Based on Mechanistic Synergy
This compound's multi-kinase inhibition profile and its preclinical efficacy in various cancer models provide a strong rationale for exploring combination therapies researchgate.netnih.govnih.govbohrium.comoncotarget.comresearchgate.net. Combining targeted agents that act on complementary pathways or address resistance mechanisms can lead to enhanced anti-tumor effects and potentially overcome or prevent the emergence of resistance researchgate.netnih.govoncotarget.comoncotarget.com.
The preclinical rationale for combination therapies involving this compound includes:
Targeting Parallel Pathways: Combining this compound with inhibitors of other key signaling pathways known to be involved in the survival and proliferation of cancers sensitive to this compound, such as AML and specific solid tumors.
Addressing Tumor Heterogeneity: Utilizing combinations to target different subclones within a heterogeneous tumor, thereby reducing the likelihood of resistant populations emerging.
Overcoming Resistance Mechanisms: Combining this compound with agents that specifically target predicted or identified resistance pathways or mutations.
Exploiting Synthetic Lethality: Identifying drug partners that, when combined with this compound, result in synthetic lethality in cancer cells, where the combination is toxic but neither agent alone is.
Preclinical studies are essential to evaluate the synergy, efficacy, and potential for resistance circumvention of this compound-based combinations biorxiv.orgdiva-portal.org.
Refinement of Predictive Models for Kinase Inhibition and Cellular Responses
Predictive models play a crucial role in identifying patient populations most likely to respond to targeted therapies and in guiding the development of new agents and combination strategies. Research utilizing kinase inhibition data and gene expression profiles has shown promise in predicting cancer cell line sensitivity to kinase inhibitors plos.org.
Future efforts should focus on refining predictive models specifically for this compound:
Integration of Multiomics Data: Developing models that integrate this compound's detailed kinome inhibition profile with multiomics data (genomics, transcriptomics, proteomics) from cancer cell lines and patient samples to build more accurate predictive algorithms.
Machine Learning Approaches: Employing advanced machine learning and artificial intelligence techniques to analyze complex datasets and identify biomarkers predictive of response or resistance to this compound.
Modeling Resistance Evolution: Developing computational models that can simulate the evolution of resistance under this compound treatment, helping to predict potential resistance mechanisms and inform combination strategies.
Validation of Models: Rigorously validating predictive models using independent datasets and, where possible, in preclinical models to ensure their accuracy and clinical relevance.
Refining these models can help to better select patients for potential this compound-based therapies and accelerate the development of more effective treatment strategies.
Q & A
Q. What are the primary kinase targets of BPR1K871, and how are their inhibitory activities quantified?
Q. Which experimental models are used to validate this compound’s anti-proliferative effects in AML?
In vitro validation employs MOLM-13 and MV4-11 AML cell lines, where this compound demonstrates EC50 values of ~5 nM via MTT or CellTiter-Glo assays . For in vivo studies, subcutaneous xenograft models (e.g., MOLM-13 in immunodeficient mice) are utilized, with tumor volume reduction monitored over 21–28 days. Dosing regimens typically involve daily oral administration (10–30 mg/kg), with pharmacodynamic analyses (e.g., phospho-FLT3 inhibition) confirming target engagement .
Q. How is the binding mode of this compound to FLT3 and AURKA characterized?
X-ray crystallography and molecular docking reveal that this compound binds to the ATP pockets of FLT3 (near Lys644) and AURKA (near Lys162). Critical interactions include hydrophobic contacts with Phe621 (FLT3; 1.7 Å distance) and hydrogen bonding with Asp274 (AURKA; 3.1 Å distance) . Comparative analyses with analog compounds (e.g., compound 13) show similar binding poses but divergent cellular activities, suggesting additional factors (e.g., cellular permeability, off-target effects) influence efficacy .
Advanced Research Questions
Q. How do structural modifications of the quinazoline core optimize dual FLT3/AURKA inhibition?
Rational design via structure-activity relationship (SAR) studies identifies the quinazoline scaffold as critical for dual inhibition. For example:
- Lead4 : A precursor with IC50 values of 127 nM (FLT3) and 5 nM (AURKA) highlights the importance of a fused pyrimidine ring for AURKA selectivity .
- This compound : Substituents at the C2 and C7 positions (e.g., trifluoromethyl groups) enhance FLT3 affinity while maintaining AURKA activity, achieving balanced dual inhibition (IC50 = 19/22 nM) . Methodologically, these modifications are guided by computational modeling (e.g., docking scores) and validated via kinase panel screens.
Q. What experimental strategies resolve contradictions between in vitro binding data and in vivo efficacy?
Despite similar binding modes between this compound and analog compounds (e.g., compound 13 in FLT3/AURKA co-crystal structures), divergent anti-proliferative activities suggest off-target interactions or pharmacokinetic variability . To address this, researchers employ:
Q. How can researchers assess this compound’s polypharmacology effects in solid tumors?
Beyond FLT3/AURKA, this compound exhibits inhibitory activity against kinases like VEGFR2 and PDGFRβ (IC50 < 50 nM) . To evaluate polypharmacology:
- Kinome-wide selectivity screens : Use immobilized kinase libraries to identify secondary targets.
- Functional assays in solid tumor models : For example, in COLO205 (colorectal) and Mia-PaCa2 (pancreatic) xenografts, tumor growth inhibition is monitored alongside biomarker analyses (e.g., phospho-Histone H3 for AURKA activity) .
Q. What methodologies validate this compound’s synergy with standard AML therapies?
Combination studies with cytarabine or venetoclax in AML cell lines use Chou-Talalay synergy scoring. For example:
- This compound + cytarabine : Synergistic effect (Combination Index < 1) in MV4-11 cells due to enhanced apoptosis via caspase-3 activation .
- In vivo validation : Co-administration in xenografts reduces relapse rates compared to monotherapy. Dose escalation protocols are optimized using pharmacokinetic overlap analysis .
Methodological Guidelines
- For kinase inhibition assays : Use Z´-factor > 0.5 to ensure assay robustness, and include staurosporine as a positive control .
- In SAR studies : Prioritize substitutions that improve logP (2–3.5) and solubility (>50 µM) to enhance bioavailability .
- For in vivo studies : Monitor body weight and hematologic parameters weekly to assess toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
